molecular formula C11H9F3N2OS B2712290 5-(3-(trifluoromethyl)benzyl)-2-aminothiazol-4(5H)-one CAS No. 301687-76-3

5-(3-(trifluoromethyl)benzyl)-2-aminothiazol-4(5H)-one

Cat. No. B2712290
CAS RN: 301687-76-3
M. Wt: 274.26
InChI Key: QBMUNWSYJPAZEW-UHFFFAOYSA-N
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Description

The compound appears to contain a trifluoromethyl group attached to a benzyl group, which is then attached to a 2-aminothiazol-4(5H)-one structure . Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a benzene ring substituted with a trifluoromethyl group and a thiazolone ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the presence of the trifluoromethyl group and the thiazolone ring. Trifluoromethyl groups are often lipophilic, which could influence the compound’s solubility and partitioning behavior .

Scientific Research Applications

Synthesis of α-Trifluoromethyl α-Amino Acids

Researchers have developed methods for synthesizing α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. These compounds, including variations related to 5-(3-(trifluoromethyl)benzyl)-2-aminothiazol-4(5H)-one, demonstrate significant potential in creating bioactive molecules with enhanced properties due to the incorporation of trifluoromethyl groups (Burger et al., 2006).

Antimicrobial and Antifungal Activities

Compounds synthesized from this compound have been evaluated for their antimicrobial activities. Notably, novel derivatives have shown effectiveness against a range of microbial and fungal pathogens, highlighting the potential of these compounds in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Catalytic and Synthetic Applications

Research has also focused on the catalytic applications of complexes derived from similar compounds, exploring their use in oxidation reactions and transfer hydrogenation. These studies indicate the utility of these compounds in facilitating chemical transformations, particularly in synthesizing organoselenium and organosulfur ligands for various catalytic processes (Saleem et al., 2013).

Vapochromism and Photophysical Properties

The photophysical properties of pyridinium 5-aminothiazoles, related to the core structure of interest, have been investigated, demonstrating unique vapochromic responses to halogenated solvents. This property is particularly intriguing for the development of materials capable of detecting environmental pollutants or for creating responsive materials (Yamaguchi et al., 2017).

Anticancer Activity

Fluorinated derivatives of benzothiazoles, which share structural motifs with this compound, have been synthesized and evaluated for their in vitro biological properties, including anticancer activities. These studies suggest the potential of fluorinated compounds in developing new therapeutic agents (Hutchinson et al., 2001).

Future Directions

The study of novel thiazolone-containing compounds is an active area of research, and this compound could potentially be of interest in medicinal chemistry or material science .

properties

IUPAC Name

2-amino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2OS/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(17)16-10(15)18-8/h1-4,8H,5H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMUNWSYJPAZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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